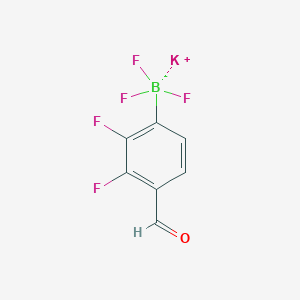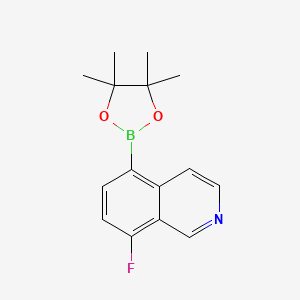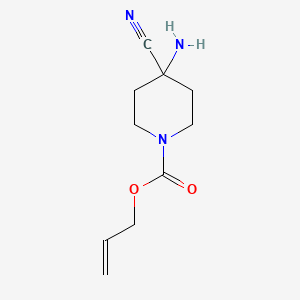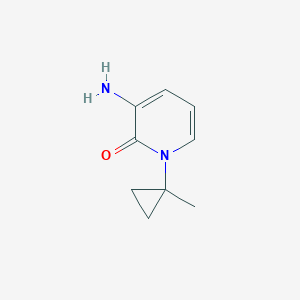
N-Fmoc-(S)-4-Methyl-piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions. The presence of the fluorenyl group enhances its stability and makes it a valuable intermediate in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The starting material, 4-methylpiperazine-2-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected intermediate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: The reaction is scaled up using larger quantities of reagents and solvents. Automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to introduce new functional groups.
Major Products Formed
Deprotection: The major product is the free amine derivative of 4-methylpiperazine-2-carboxylic acid.
Substitution: Depending on the reagents used, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amines in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostic imaging.
Mecanismo De Acción
The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid involves the protection of amine groups during chemical reactions. The Fmoc group stabilizes the compound and prevents unwanted side reactions. Upon deprotection, the free amine group can participate in further chemical transformations, making it a versatile tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-2-carboxylic acid
- (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which includes a piperazine ring and a methyl group. This structure imparts distinct chemical properties, making it particularly useful in peptide synthesis and medicinal chemistry. Its stability and ease of deprotection further enhance its utility in various synthetic applications.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O4/c1-22-10-11-23(19(12-22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,24,25) |
Clave InChI |
UUQYOONPBBHEAN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)


![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)






![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)
![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
